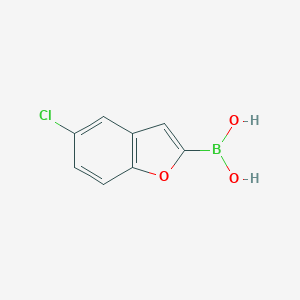

(5-Chlorobenzofuran-2-yl)boronic acid

描述

属性

IUPAC Name |

(5-chloro-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODPQZJZPKMFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Chlorobenzofuran-2-yl)boronic acid: Properties and Applications

(5-Chlorobenzofuran-2-yl)boronic acid is a specialized heterocyclic organoboron compound that serves as a crucial building block in modern synthetic chemistry. Its rigid benzofuran core, substituted with a reactive boronic acid group at the 2-position and a chloro group at the 5-position, makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthetic applications, and key experimental protocols relevant to researchers in drug discovery and materials science.

Core Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions, though careful storage is recommended to ensure its long-term integrity. Like many boronic acids, it is susceptible to degradation pathways such as protodeboronation, particularly under harsh conditions. For optimal stability, it should be stored in an inert atmosphere at low temperatures, such as in a freezer at -20°C.

The key quantitative properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 223576-64-5 | |

| Molecular Formula | C₈H₆BClO₃ | |

| Molecular Weight | 196.40 g/mol | |

| Purity (Typical) | ≥98% | |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Temperature | -20°C, under inert atmosphere |

Note: Specific physical properties such as melting point, boiling point, and solubility are not widely reported in public literature. Data for the analogous (5-Bromobenzofuran-2-yl)boronic acid indicates it is a solid, which is consistent for this compound.

Synthetic Applications and Significance

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.

The benzofuran moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This compound is specifically used as a reagent in the synthesis of complex (ary)benzofuran natural products and in the preparation of quinoxaline compounds designed for the inhibition of Per-Arnt-Sim (PAS) kinase (PASK).[1] The chloro-substituent at the 5-position offers a site for further functionalization or can be used to modulate the electronic properties and biological activity of the final molecule.

Below is a diagram illustrating the central role of this boronic acid in a typical Suzuki-Miyaura coupling workflow.

Experimental Protocols

Protocol 1: Representative Synthesis of a Benzofuran-2-ylboronic Acid

This protocol outlines a general method for preparing a benzofuran boronic acid derivative from a corresponding bromo-benzofuran via a Miyaura borylation reaction. This would be a likely route for the synthesis of the title compound from 5-chloro-2-bromobenzofuran.

Materials:

-

5-Chloro-2-bromobenzofuran (1.0 equiv.)

-

Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv.)

-

Potassium acetate (KOAc) (3.0 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv.)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-chloro-2-bromobenzofuran, bis(pinacolato)diboron, potassium acetate, and PdCl₂(dppf).

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the flask and heat the reaction mixture to 80-90°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting halide is consumed (typically 12-24 hours).

-

Cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

-

The crude ester can often be used directly in subsequent coupling reactions or hydrolyzed to the boronic acid. For hydrolysis, dissolve the crude ester in a mixture of THF/water, add an acid (e.g., 1M HCl), and stir at room temperature until cleavage is complete (monitored by TLC).

-

Extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude this compound.

-

Purify the product by recrystallization or silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for coupling this compound with an aryl bromide, adapted from methodologies reported for similar substrates.[2][3]

Materials:

-

Aryl bromide (1.0 equiv.)

-

This compound (1.2 equiv.)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v)

Procedure:

-

In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine the aryl bromide, this compound, cesium carbonate, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent mixture (dioxane/water) via syringe.

-

Seal the vessel and heat the reaction mixture to 90-110°C (conventional heating) or 150°C (microwave irradiation) with stirring.[3]

-

Monitor the reaction for completion using TLC or LC-MS (typically 2-16 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to isolate the desired 5-chloro-2-arylbenzofuran.

The Suzuki-Miyaura Catalytic Cycle

The efficacy of this compound in synthesis is due to its participation in the well-established Suzuki-Miyaura catalytic cycle. The process involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.

References

(5-Chlorobenzofuran-2-yl)boronic acid: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of (5-Chlorobenzofuran-2-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this guide presents a robust, inferred synthetic pathway based on well-established chemical principles and analogous reactions reported in the scientific literature. The characterization data provided are predicted values based on the analysis of closely related structural analogs.

Introduction

This compound is a bifunctional organic compound featuring a chlorinated benzofuran scaffold and a boronic acid moiety. This unique combination of functional groups makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility lies in its ability to introduce the 5-chlorobenzofuran unit into more complex molecular architectures, a common strategy in the development of novel pharmaceutical agents and organic electronic materials. The benzofuran core is a privileged structure found in numerous biologically active compounds, and the chloro-substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 5-chlorobenzofuran. The overall strategy involves the regioselective deprotonation (lithiation) at the C2 position of the benzofuran ring, followed by quenching the resulting organolithium species with a boron electrophile.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the 2-lithiation and borylation of benzofuran derivatives.

Materials:

-

5-Chlorobenzofuran

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with 5-chlorobenzofuran (1.0 equivalent). Anhydrous THF is added to dissolve the starting material (concentration approx. 0.2-0.5 M).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1-2 hours. Successful lithiation at the 2-position is favored due to the acidity of the C2 proton in benzofurans.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 1-2 hours and then allowed to warm to room temperature overnight with continuous stirring.

-

Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C (ice bath). The mixture is stirred for 30-60 minutes. The aqueous layer is separated and extracted with diethyl ether (3 x volumes). The combined organic layers are washed with water and then brine.

-

Isolation and Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by silica gel column chromatography to afford pure this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The following tables summarize the expected characterization data.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 913836-30-7; 223576-64-5 |

| Molecular Formula | C₈H₆BClO₃ |

| Molecular Weight | 196.40 g/mol |

| Appearance | Expected to be an off-white to white solid |

| Melting Point | Data not available; likely >100 °C (decomposes) |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 (broad s) | br s | 2H | B(OH)₂ |

| ~7.7 | d | 1H | H-4 |

| ~7.5 | d | 1H | H-6 |

| ~7.3 | dd | 1H | H-7 |

| ~7.1 | s | 1H | H-3 |

Solvent: DMSO-d₆

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C-7a |

| ~150 | C-5 |

| ~130 | C-3a |

| ~128 | C-4 |

| ~125 | C-6 |

| ~113 | C-7 |

| ~110 | C-3 |

| (C-2 not observed) | C-2 |

Solvent: DMSO-d₆. The carbon attached to the boron (C-2) is often not observed or is very broad due to quadrupolar relaxation.

3.2.3. Mass Spectrometry

Mass spectrometry of boronic acids can be complex due to their tendency to form cyclic anhydrides (boroxines) under certain ionization conditions.

| Technique | Expected Observation |

| ESI-MS (-) | [M-H]⁻ at m/z ≈ 195.0 |

| ESI-MS (+) | [M+H]⁺ at m/z ≈ 197.0, [M+Na]⁺ at m/z ≈ 219.0. Formation of boroxine trimer may be observed, especially in the absence of derivatization. |

| HRMS | Calculated for C₈H₆BClO₃ [M-H]⁻: Expected to be very close to the theoretical value, confirming elemental composition. |

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and characterization process.

Caption: Workflow for the synthesis and characterization process.

Applications in Drug Development and Research

This compound is a key intermediate for the synthesis of a variety of compounds with potential therapeutic applications. Its derivatives have been investigated for their activity as:

-

Kinase Inhibitors: The benzofuran scaffold can be elaborated to target the ATP-binding site of various kinases involved in cell signaling pathways.

-

Antimicrobial Agents: Benzofuran derivatives have shown promise as antibacterial and antifungal agents.

-

Anticancer Agents: The incorporation of the 5-chlorobenzofuran moiety has been explored in the design of novel anticancer compounds.

The boronic acid functionality allows for the facile and efficient formation of carbon-carbon bonds, enabling medicinal chemists to rapidly generate libraries of diverse compounds for high-throughput screening and lead optimization.

Conclusion

This technical guide outlines a reliable, albeit inferred, synthetic route to this compound and provides expected characterization parameters. The presented methodologies are based on established and widely accepted organic chemistry principles. This compound serves as a critical building block for researchers in drug discovery and materials science, facilitating the synthesis of complex molecules with diverse functionalities and potential applications. Further research to publish a definitive, detailed experimental protocol and full characterization data for this specific compound would be a valuable contribution to the scientific community.

A Technical Guide to the Spectroscopic Characterization of (5-Chlorobenzofuran-2-yl)boronic acid

This technical guide provides a detailed overview of the expected spectroscopic data and analytical protocols for the characterization of (5-Chlorobenzofuran-2-yl)boronic acid, a reagent utilized in the synthesis of various biologically active compounds, including quinoxaline derivatives for potential disease treatment.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.

Expected Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | br s | 2H | B(OH)₂ |

| ~7.6 - 7.8 | m | 2H | Ar-H |

| ~7.2 - 7.4 | m | 2H | Ar-H |

Note: The chemical shifts are approximate and can be influenced by the solvent used. The broad singlet for the hydroxyl protons of the boronic acid group is characteristic.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | C-O (benzofuran) |

| ~130 - 140 | C-Cl |

| ~110 - 130 | Ar-C |

| ~100 - 110 | C-B |

Note: The spectrum will display signals for the eight carbon atoms of the benzofuran ring.[2]

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion Type |

| [M+H]⁺ | Molecular Ion (Positive Ion Mode) |

| [M-H]⁻ | Molecular Ion (Negative Ion Mode) |

| [M+Na]⁺ | Sodium Adduct |

Note: High-resolution mass spectrometry is crucial for confirming the elemental composition and molecular weight. Arylboronic acids can be prone to dehydration, forming cyclic boroxine structures, which may complicate spectral interpretation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

-

Ensure the sample is fully dissolved. Gentle warming may be applied if necessary.[3]

-

Filter the solution through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.[3]

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the chosen solvent.[3]

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra.

-

Mass Spectrometry (MS)

The choice of ionization technique is critical for the analysis of boronic acids.[4] Electrospray ionization (ESI) is a common and suitable method.

-

Sample Preparation :

-

Prepare a dilute solution of the sample in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

-

Ensure the sample is free from non-volatile salts and detergents. Solid-phase extraction can be used for desalting if required.[3]

-

-

Instrument Setup (ESI-MS) :

-

Data Acquisition :

-

Acquire the mass spectrum in the appropriate mass range.

-

For fragmentation information, perform MS/MS analysis by selecting the molecular ion as the precursor.[3] Challenges in the mass spectrometry of arylboronic acids can arise from their tendency to form boroxine structures through dehydration.[4]

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to (5-Chlorobenzofuran-2-yl)boronic acid

This technical guide provides a comprehensive overview of (5-Chlorobenzofuran-2-yl)boronic acid, a valuable building block for researchers, scientists, and professionals in drug development. This document details its chemical identity, properties, and applications, with a focus on its role in organic synthesis and the generation of biologically active molecules.

Compound Identification and Properties

This compound is a heterocyclic organic compound featuring a benzofuran core substituted with a chloro group at the 5-position and a boronic acid functional group at the 2-position.

| Property | Value | Reference |

| CAS Number | 223576-64-5 | [1][2] |

| Molecular Formula | C₈H₆BClO₃ | [1] |

| Molecular Weight | 196.4 g/mol | [1][2] |

| Canonical SMILES | B(C1=CC2=C(O1)C=CC(=C2)Cl)(O)O |

Structure:

References

Commercial Availability and Technical Guide for (5-Chlorobenzofuran-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (5-Chlorobenzofuran-2-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The document outlines its commercial availability, key chemical properties, and potential applications, with a focus on its role as a reagent in the synthesis of bioactive molecules.

Commercial Availability

This compound is readily available from several commercial suppliers. The compound is typically offered in research quantities with a minimum purity of 98%. Researchers can procure this chemical from vendors specializing in building blocks for drug discovery and protein degrader development.

Table 1: Commercial Supplier Information

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Various Chemical Suppliers | 223576-64-5 | C₈H₆BClO₃ | 196.4 | ≥ 98% |

Physicochemical Properties

Table 2: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 223576-64-5 |

| Molecular Formula | C₈H₆BClO₃ |

| Molecular Weight | 196.4 g/mol |

| Purity | ≥ 98% |

| Appearance | Inquire with supplier (typically a solid) |

| Melting Point | Not specified by most suppliers |

| Boiling Point | Not specified by most suppliers |

| Solubility | Inquire with supplier |

| Storage Conditions | Inquire with supplier (boronic acids are often stored in a cool, dry place) |

Synthesis and Reactions

This compound is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is instrumental in the synthesis of complex organic molecules, including those with therapeutic potential.

Generalized Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not widely published in readily accessible literature. However, a general approach for the synthesis of arylboronic acids involves the reaction of an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. For this specific compound, the synthesis would likely start from 5-chloro-2-bromobenzofuran.

Experimental Workflow: Generalized Synthesis

Suzuki-Miyaura Coupling Protocol

This compound is an excellent coupling partner in Suzuki-Miyaura reactions to synthesize 2-aryl-5-chlorobenzofurans.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired aryl halide (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various compounds with potential therapeutic applications. Notably, it has been used as a reagent for the preparation of quinoxaline compounds that act as inhibitors of Per-Arnt-Sim (PAS) domain-containing protein kinase (PASK).[1]

PASK Signaling Pathway

PASK is a nutrient-responsive kinase that plays a crucial role in cellular metabolism and has been implicated in the regulation of stem cell differentiation. The inhibition of PASK is a potential therapeutic strategy for various diseases.

Signaling Pathway: PASK in Cellular Regulation

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for similar boronic acid compounds, the following general safety precautions should be observed:

-

Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If skin irritation occurs, get medical advice/attention.

-

It is crucial to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound is a commercially accessible and valuable reagent for medicinal chemists and drug development professionals. Its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling makes it a key building block for the synthesis of novel therapeutic agents, particularly those targeting signaling pathways such as the one involving PASK. As with all chemical reagents, appropriate safety precautions must be taken during its handling and use.

References

Safety and handling of (5-Chlorobenzofuran-2-yl)boronic acid

An In-depth Technical Guide to the Safety and Handling of (5-Chlorobenzofuran-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and application context for this compound. The information is compiled from material safety data sheets and chemical supplier information to ensure a high standard of safety and operational guidance for laboratory and research professionals.

Chemical Identification and Properties

This compound is an organic compound frequently used in synthetic chemistry. It serves as a building block in the creation of more complex molecules, particularly in the development of novel bioactive compounds and materials.[1][2] Its utility is primarily derived from the boronic acid functional group, which allows for participation in cross-coupling reactions.

| Property | Value |

| CAS Number | 223576-64-5[3] |

| Molecular Formula | C₈H₆BClO₃[3] |

| Molecular Weight | 196.4 g/mol [3] |

| Physical Form | Solid |

| Purity | Typically ≥97-98%[3] |

Hazard Identification and GHS Classification

This chemical is considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] Adherence to the following classifications and precautionary measures is mandatory.

| GHS Classification | Hazard Statement | Precautionary Codes |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation[4][5] | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Eye Irritation, Category 2/2A | H319: Causes serious eye irritation[4][5] | P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity (single exposure), Category 3 | H335: May cause respiratory irritation[4] | P261, P271, P304+P340, P403+P233 |

Note: Hazard and precautionary statements are based on data for this compound and closely related benzofuran boronic acids.

Personal Protective Equipment (PPE)

Adequate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound.

Caption: Essential Personal Protective Equipment for handling this compound.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

Handling

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][6]

-

Avoid contact with skin and eyes.[6][7] Do not get the substance on clothing.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4][5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8][9]

-

Avoid the formation of dust and aerosols.[7]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][10]

-

Store locked up.[4]

-

For long-term stability, some suppliers recommend storing under an inert atmosphere (e.g., Argon) and in a freezer at temperatures under -20°C.

-

Store away from incompatible materials such as strong oxidizing agents.[6][8]

First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures are crucial in the event of accidental exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist or if the person feels unwell, call a POISON CENTER or doctor.[4] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[4] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[4] |

Accidental Release Measures

In case of a spill, immediately evacuate the area. Wear appropriate PPE, including a respirator. Use dry clean-up procedures to avoid generating dust.[9] Sweep up the material and place it in a suitable, sealed container for disposal.[4][7] Prevent the product from entering drains or waterways.[8][9]

Experimental Protocols and Applications

This compound is primarily used as an intermediate in organic synthesis. Boronic acids are renowned for their role in the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds.[1][11]

General Handling Workflow in the Laboratory

The following workflow outlines the standard procedure for safely handling the reagent in a research setting.

References

- 1. Buy (5-Bromobenzofuran-2-yl)boronic acid | 331833-99-9 [smolecule.com]

- 2. labshake.com [labshake.com]

- 3. calpaclab.com [calpaclab.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Page loading... [guidechem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. bioscience.lonza.com [bioscience.lonza.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of (5-Chlorobenzofuran-2-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for (5-Chlorobenzofuran-2-yl)boronic acid. Understanding the chemical stability of this reagent is critical for ensuring its integrity and performance in research and development, particularly in applications such as cross-coupling reactions and the synthesis of pharmaceutical intermediates. This document outlines the principal degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Core Concepts: Stability Profile

This compound, like many arylboronic acids, is a crystalline solid that is generally stable under recommended storage conditions. However, its boronic acid moiety is susceptible to degradation through several pathways, primarily hydrolysis (protodeboronation) and oxidation. The rate and extent of this degradation are influenced by environmental factors such as moisture, temperature, light, and pH.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, adherence to proper storage protocols is essential. The following table summarizes the recommended conditions based on typical safety data sheet information.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down potential hydrolytic and oxidative processes. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against atmospheric moisture and oxygen, which are key contributors to degradation. |

| Light | Store in the dark (amber vial) | Prevents potential photodegradation. |

| Container | Tightly sealed, non-reactive container | Prevents exposure to moisture and air. Glass or other inert materials are recommended. |

| Handling | In a dry, well-ventilated area | Minimizes exposure to ambient moisture and facilitates safe handling. |

Key Degradation Pathways

The primary mechanisms of degradation for this compound are hydrolysis and oxidation. Understanding these pathways is crucial for developing appropriate handling and storage procedures, as well as for designing stable formulations.

Hydrolysis (Protodeboronation)

Hydrolysis, also known as protodeboronation, is a common degradation pathway for arylboronic acids, leading to the cleavage of the carbon-boron bond and the formation of the corresponding arene (5-chlorobenzofuran) and boric acid. This reaction is catalyzed by both acidic and basic conditions and is dependent on the presence of water.

Oxidation

Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol (5-chloro-2-hydroxybenzofuran) and boric acid. This process can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or other oxidizing agents. The presence of metal ions can also catalyze oxidative degradation.

The following diagram illustrates the major degradation pathways for this compound.

Caption: Key degradation routes for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a series of forced degradation studies can be performed. These studies involve exposing the compound to various stress conditions to identify potential degradation products and determine degradation kinetics.

General Workflow for Stability Testing

The following diagram outlines a general workflow for conducting stability studies on this compound.

Caption: General experimental workflow for stability testing.

Protocol for Hydrolytic Stability Testing

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Buffers of various pH (e.g., pH 2, 7, and 9)

-

HPLC or UPLC system with UV detector

-

LC-MS system for degradant identification

-

pH meter

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Prepare reaction solutions by diluting the stock solution in the respective aqueous buffers (pH 2, 7, and 9) to a final concentration of approximately 1 mg/mL.

-

Incubate the reaction solutions at a controlled temperature (e.g., 40°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

Quench the reaction if necessary (e.g., by neutralizing the pH or diluting with mobile phase).

-

Analyze the samples by a validated stability-indicating HPLC/UPLC method to determine the concentration of the parent compound and any degradation products.

-

If significant degradation is observed, analyze the stressed samples by LC-MS to identify the structure of the degradation products.

Protocol for Photostability Testing (based on ICH Q1B Guidelines)

Objective: To assess the stability of this compound upon exposure to light.

Materials:

-

This compound (solid and in solution)

-

Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Calibrated radiometer/lux meter

-

Quartz or other UV-transparent sample containers

-

Dark control samples wrapped in aluminum foil

Procedure:

-

Expose samples of solid this compound and a solution of the compound in a suitable solvent to a light source in the photostability chamber.

-

The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

-

Simultaneously, store dark control samples at the same temperature but protected from light.

-

After the exposure period, analyze both the exposed and dark control samples by a validated stability-indicating HPLC/UPLC method.

-

Compare the chromatograms to assess the extent of photodegradation and identify any photodegradants.

Analytical Methodologies

A stability-indicating analytical method is essential for accurately quantifying the decrease in the concentration of this compound and separating it from its degradation products.

| Analytical Technique | Application in Stability Studies |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Primary method for quantifying the parent compound and its degradation products. A reversed-phase C18 column is commonly used. |

| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Provides higher resolution and sensitivity for separating complex mixtures and is crucial for the identification and structural elucidation of unknown degradation products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹¹B, ¹³C) | Used for the structural confirmation of the parent compound and its isolated degradation products. ¹¹B NMR is particularly useful for observing changes in the boron environment. |

Summary and Recommendations

This compound is a valuable reagent that requires careful handling and storage to ensure its stability and reactivity. The primary degradation pathways are hydrolysis and oxidation, which can be mitigated by storing the compound under refrigerated, inert, and dark conditions.

For critical applications in drug development and research, it is highly recommended to perform stability studies under forced degradation conditions to understand the degradation profile of the specific batch of material being used. The experimental protocols outlined in this guide provide a framework for conducting such studies. By implementing these storage and handling practices and, when necessary, performing stability assessments, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

The Discerning Influence: A Technical Guide to the Electronic Effects of the 5-Chloro Substituent on Benzofuran Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, with its reactivity profile being a critical determinant of its synthetic utility. This technical guide provides an in-depth analysis of the electronic effects imparted by a 5-chloro substituent on the benzofuran ring system. Through a comprehensive review of electrophilic aromatic substitution principles and Hammett constant analysis, we elucidate the nuanced interplay of inductive and resonance effects that govern the reactivity and regioselectivity of 5-chlorobenzofuran. This document serves as a vital resource for researchers engaged in the design and synthesis of novel benzofuran-based compounds, offering detailed experimental protocols and quantitative data to inform synthetic strategies.

Introduction: The Benzofuran Core and the Impact of Halogenation

Benzofuran, a bicyclic aromatic heterocycle, is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals.[1] Its reactivity is primarily dictated by the electron-rich furan ring, which readily undergoes electrophilic substitution. The introduction of a substituent onto the benzofuran skeleton can profoundly alter its electronic landscape, thereby influencing the rate and regioselectivity of subsequent chemical transformations.

The 5-position of the benzofuran ring is part of the benzene moiety. A chloro group at this position exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). Understanding the balance of these opposing effects is crucial for predicting the reactivity of the 5-chlorobenzofuran molecule.

Electronic Effects of the 5-Chloro Substituent: A Quantitative Perspective

The electronic influence of a substituent on an aromatic ring can be quantitatively assessed using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[2][3] The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the reaction constant (ρ) and the substituent constant (σ).[2]

Table 1: Hammett Substituent Constants for the Chloro Group

| Constant | Value | Interpretation |

| σm | 0.37 | Electron-withdrawing effect from the meta position. |

| σp | 0.23 | Weaker electron-withdrawing effect from the para position due to resonance donation. |

| σ+ | 0.11 | Accounts for resonance stabilization of a positive charge by the substituent. |

| σ- | 0.19 | Accounts for resonance stabilization of a negative charge by the substituent. |

Data sourced from various chemical literature. These values are for substituted benzene systems but provide a strong basis for understanding the effects on the benzofuran ring.

The positive values of the Hammett constants for chlorine indicate that it is an electron-withdrawing group. This deactivating nature is primarily due to its strong inductive effect. However, the para-directing nature of chlorine in electrophilic aromatic substitution is a result of its ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate.

Impact on Benzofuran Reactivity and Regioselectivity

The primary mode of reaction for benzofuran is electrophilic aromatic substitution, which preferentially occurs at the C2 and C3 positions of the furan ring due to its higher electron density compared to the benzene ring.[4][5] The presence of the 5-chloro substituent modulates this reactivity.

Deactivation of the Benzofuran Ring

The electron-withdrawing inductive effect of the 5-chloro group reduces the overall electron density of the benzofuran ring system. This deactivation makes 5-chlorobenzofuran less reactive towards electrophiles compared to the unsubstituted benzofuran. The rate of electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, is expected to be lower for 5-chlorobenzofuran.

Regioselectivity of Electrophilic Attack

While the furan ring remains the primary site of electrophilic attack, the 5-chloro substituent can influence the regioselectivity between the C2 and C3 positions. The resonance stabilization of the intermediate carbocation (sigma complex) is a key determinant of the reaction pathway.

Electrophilic attack at C2 leads to a carbocation that can be stabilized by resonance involving the oxygen atom and delocalization into the benzene ring. Attack at C3 results in a carbocation where the positive charge can also be delocalized. The 5-chloro substituent, through its resonance effect, can donate electron density to the benzene ring, which can then be relayed to the carbocation intermediate, particularly when the positive charge is delocalized onto the benzene ring. This can subtly influence the relative stability of the intermediates for C2 versus C3 attack.

Experimental Protocols

Synthesis of 5-Chlorobenzofuran-2-carboxylic Acid

This protocol outlines a common method for the synthesis of a 5-chlorobenzofuran derivative, which can then be used in further reactivity studies.[6]

Materials:

-

5-Chlorosalicylaldehyde

-

Diethyl bromomalonate

-

Anhydrous potassium carbonate

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

To a solution of 5-chlorosalicylaldehyde (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add diethyl bromomalonate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(5-chloro-2-formylphenoxy)malonate.

-

To a solution of the crude product in ethanol, add a solution of sodium hydroxide (2.2 equivalents) in water.

-

Stir the mixture at room temperature for 12 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield 5-chlorobenzofuran-2-carboxylic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 4. conference.pixel-online.net [conference.pixel-online.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Applications of (5-Chlorobenzofuran-2-yl)boronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Chlorobenzofuran-2-yl)boronic acid as a valuable building block in medicinal chemistry. The benzofuran scaffold is a privileged structure in numerous biologically active compounds, and its derivatization offers a pathway to novel therapeutics.[1][2] The introduction of a boronic acid moiety at the 2-position facilitates versatile carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of a diverse range of derivatives.[3] This guide details the synthesis, potential applications, and biological activities of compounds derived from this specific boronic acid, with a focus on its role in developing inhibitors for Per-Arnt-Sim (PAS)-domain containing protein kinase (PASK) and other medicinally relevant targets.

Core Applications in Drug Discovery

This compound is a key reagent in the synthesis of complex heterocyclic compounds. Its primary utility lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

One of the most promising applications of this boronic acid is in the preparation of quinoxaline-containing compounds for the inhibition of PASK.[4] PASK is a nutrient-responsive serine/threonine kinase that plays a significant role in regulating glucose and lipid metabolism.[5] Inhibition of PASK is a therapeutic strategy for metabolic diseases, including diabetes, insulin resistance, and hyperlipidemia.[5]

Beyond PASK inhibition, the benzofuran-quinoxaline scaffold, accessible through this boronic acid, is being investigated for a wide range of therapeutic areas. Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[6][7][8]

Synthesis and Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound and its subsequent use in the preparation of medicinally relevant compounds.

2.1. Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound was not found in the provided search results, a general and widely adopted method for the synthesis of benzofuran-2-boronic acids involves the lithiation of a benzofuran intermediate followed by quenching with a trialkyl borate.[1]

General Protocol:

-

Preparation of the Starting Material: 5-Chlorobenzofuran is the requisite starting material.

-

Lithiation: Dissolve 5-chlorobenzofuran in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C.

-

Add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to the solution. The base selectively deprotonates the C2 position of the benzofuran ring.

-

Borylation: After a short stirring period at -78 °C, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

Hydrolysis: Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the boronate ester to the desired boronic acid.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield this compound.

2.2. Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(5-Chlorobenzofuran-2-yl)quinoxalines

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable halo-quinoxaline, such as 2-chloroquinoxaline.

Materials:

-

This compound

-

2-Chloroquinoxaline

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)[7][9]

Procedure: [7]

-

To a reaction vessel, add this compound (1.1-1.5 equivalents), 2-chloroquinoxaline (1.0 equivalent), the palladium catalyst (typically 2-5 mol%), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add the degassed solvent to the mixture.

-

Heat the reaction mixture to a temperature typically ranging from 80 °C to 120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 2-(5-chlorobenzofuran-2-yl)quinoxaline.

Quantitative Data on Related Compounds

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound Class | Cell Line | Activity | IC₅₀/GI₅₀ (µM) | Reference |

| Quinoxaline-based derivatives | HeLa (Cervical Cancer) | Anticancer | 0.126 | [7] |

| Quinoxaline-based derivatives | SMMC-7721 (Hepatoma) | Anticancer | 0.071 | [7] |

| Quinoxaline-based derivatives | K562 (Leukemia) | Anticancer | 0.164 | [7] |

| Quinoxaline-triazole hybrids | Ty-82 (Leukemia) | Anticancer | 2.5 | [7] |

| Quinoxaline-triazole hybrids | THP-1 (Leukemia) | Anticancer | 1.6 | [7] |

| 2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide | NCI-H460 (Lung) | Anticancer | 0.42 | [2] |

| 2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide | SF-268 (CNS) | Anticancer | 0.15 | [2] |

Table 2: Antimicrobial Activity of Benzofuran and Quinoxaline Derivatives

| Compound Class | Organism | Activity | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| Benzofuran-quinoxaline hybrids | S. aureus | Antibacterial | Good activity at 100 µ g/0.1 mL | [10] |

| Benzofuran-quinoxaline hybrids | E. coli | Antibacterial | Good activity at 100 µ g/0.1 mL | [10] |

| Benzofuran-quinoxaline hybrids | A. niger | Antifungal | Marked activity at 100 µ g/0.1 mL | [10] |

| Benzofuran-quinoxaline hybrids | C. albicans | Antifungal | Marked activity at 100 µ g/0.1 mL | [10] |

Signaling Pathways and Experimental Workflows

4.1. PASK Signaling Pathway

The Per-Arnt-Sim (PAS) domain-containing protein kinase (PASK) is a key regulator of cellular energy metabolism. It acts as a nutrient sensor, and its signaling cascade involves interactions with other metabolic pathways, such as the mTORC1 pathway. The diagram below illustrates a simplified representation of the PASK signaling pathway and its role in metabolism.

Caption: PASK signaling pathway and its metabolic regulation.

4.2. Experimental Workflow: Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of a target compound using this compound, followed by its biological evaluation.

Caption: General workflow from synthesis to evaluation.

Future Perspectives

This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The accessibility of the benzofuran-quinoxaline scaffold through Suzuki-Miyaura coupling opens avenues for the development of potent and selective PASK inhibitors for the treatment of metabolic diseases. Furthermore, the broad biological activity of this scaffold suggests that libraries of compounds derived from this boronic acid could yield new leads in oncology and infectious diseases. Future research should focus on the synthesis and detailed biological evaluation of a wider range of derivatives to fully explore the structure-activity relationships and therapeutic potential of this promising chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cas 223576-64-5|| where to buy this compound [chemenu.com]

- 5. WO2012149157A2 - Heterocyclic compounds for the inhibition of pask - Google Patents [patents.google.com]

- 6. 223576-64-5|this compound|BLD Pharm [bldpharm.com]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents [patents.google.com]

- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-景明化工股份有限公司 [echochemical.com]

Literature review of (5-Chlorobenzofuran-2-yl)boronic acid

An In-Depth Technical Guide to (5-Chlorobenzofuran-2-yl)boronic acid

Introduction

This compound is a specialized chemical reagent with the molecular formula C₈H₆BClO₃. It belongs to the class of boronic acids, which are characterized by a C-B bond. This compound serves as a crucial building block in organic synthesis, primarily in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The benzofuran scaffold is a "privileged structure" in medicinal chemistry, as it is a core component of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] The presence of the chloro-substituent at the 5-position and the boronic acid at the 2-position makes this molecule a versatile precursor for creating diverse libraries of novel compounds, particularly in the field of drug discovery.[3][4]

Derivatives synthesized from this boronic acid have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[3][5] Boronic acids themselves, and the compounds they help create, are of significant interest in medicinal chemistry. The boronic acid functional group can act as a bioisostere of a carboxylic acid and can form reversible covalent bonds with target proteins, a mechanism exploited by several FDA-approved drugs like the proteasome inhibitor bortezomib.[6][7][8] This guide provides a comprehensive overview of the synthesis, applications, and biological significance of compounds derived from this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds.[9][10][11] The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple the boronic acid with an organic halide or triflate.[11]

The general reactivity order for halides in Suzuki-Miyaura coupling is I > Br > OTf >> Cl.[9] This chemo-selectivity allows for precise control in the synthesis of complex molecules. This compound can be coupled with a wide array of aryl and heteroaryl halides to generate novel benzofuran derivatives.

Below is a logical workflow for the synthesis and screening of novel compounds starting from this compound.

Caption: Synthetic and screening workflow for novel drug candidates.

The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental process in organometallic chemistry. The diagram below illustrates the key steps.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activities of Derived Compounds

The true value of this compound lies in the biological activities of the molecules it helps to create. The benzofuran core is associated with a wide spectrum of pharmacological properties.[2][3] By attaching different aryl or heteroaryl groups at the 2-position via Suzuki coupling, researchers can modulate these activities and develop compounds with enhanced potency and selectivity.

Antimicrobial and Antifungal Activity

Several studies have reported the synthesis of benzofuran derivatives with significant antimicrobial and antifungal properties.[1][5] For instance, certain aryl (5-chloro-benzofuran-2-yl) ketoximes have demonstrated activity against various Candida species.[5] The data below summarizes the minimum inhibitory concentration (MIC) values for some representative benzofuran derivatives against various microbial strains.

| Compound Class | Microorganism | MIC Value (µg/mL) | Reference |

| Aryl (5-chloro-benzofuran-2-yl) ketoximes | Candida albicans | Varies | [5] |

| 3-Methanone-6-substituted-benzofurans | S. aureus, MRSA | 0.78 - 12.5 | [1] |

| 5-Phenyl-1-benzofuran-2-yl derivatives | Various microbes | 0.001 - 0.5 | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific research. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound, adapted from established methodologies.[9][12]

Protocol: Synthesis of 2-Aryl-5-chlorobenzofuran via Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Tricyclohexylphosphine [P(Cy)₃] (4 mol%)

-

Potassium phosphate, tribasic (K₃PO₄) (2.0 equivalents)

-

Anhydrous toluene

-

Anhydrous 1,4-dioxane

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware for workup and purification

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a fume hood, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), P(Cy)₃ (0.04 mmol), and K₃PO₄ (2.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

-

Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and anhydrous 1,4-dioxane (1 mL) via syringe.

-

Reaction: Heat the sealed reaction mixture to 100-120 °C in an oil bath with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-aryl-5-chlorobenzofuran product.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient route to a vast array of 2-aryl-5-chlorobenzofuran derivatives. These derivatives have shown significant promise as antimicrobial and antifungal agents, highlighting the importance of the benzofuran scaffold in drug discovery.[1][3][5] The continued exploration of this building block is expected to yield novel compounds with potent and selective biological activities, contributing to the development of new therapeutic agents.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labshake.com [labshake.com]

- 5. researchgate.net [researchgate.net]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (5-Chlorobenzofuran-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This methodology is particularly crucial in the field of drug discovery and development, where the construction of complex molecular architectures is paramount. The 2-arylbenzofuran scaffold, a key structural motif present in numerous biologically active compounds and natural products, is often synthesized using this powerful reaction.[1][2] (5-Chlorobenzofuran-2-yl)boronic acid is a valuable building block for introducing the 5-chlorobenzofuran moiety, which can significantly influence the pharmacological properties of a molecule.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The information presented is curated from established methodologies for similar heterocyclic boronic acids and is intended to serve as a comprehensive guide for researchers in medicinal chemistry and organic synthesis.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate. The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the boronic acid to the palladium(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.

References

- 1. [PDF] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki-Miyaura Coupling of (5-Chlorobenzofuran-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This methodology is of particular importance in pharmaceutical and materials science for the synthesis of complex molecules, such as 2-arylbenzofurans. The 2-arylbenzofuran scaffold is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of (5-Chlorobenzofuran-2-yl)boronic acid with various aryl halides. The selection of an appropriate palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired 2-aryl-5-chlorobenzofuran products. The presence of the chloro substituent on the benzofuran ring and the nature of the aryl halide coupling partner will influence the optimal reaction conditions.

Data Presentation: Catalyst Systems and Reaction Conditions

The choice of the palladium catalyst and associated ligands and conditions is paramount for a successful Suzuki-Miyaura coupling. Below is a summary of representative reaction conditions for the coupling of benzofuran derivatives, which can serve as a guide for the optimization of the coupling of this compound.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Coupling Partners | Reference |

| 1 | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ | Ethanol | 85 | 18 | 92 | Potassium benzofuran-2-yltrifluoroborate + 4-Chlorobenzonitrile | [1] |

| 2 | Pd(II) complex (3) | - | K₂CO₃ | Ethanol/Water (1:1) | 80 | 4 | 97 | 2-(4-Bromophenyl)benzofuran + 4-Methoxyphenylboronic acid | [2] |

| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/Water | 90 | 16 | 67-89 | Methyl 5-bromobenzofuran-2-carboxylate + Various arylboronic acids | [3] |

| 4 | Pd(II)-complex (0.1) | - | Cs₂CO₃ | Toluene | 150 (MW) | 0.42 | 96 | Methyl 5-bromobenzofuran-2-carboxylate + 4-Chlorophenylboronic acid | [4][5] |

| 5 | PdCl₂(dppf) (2-5) | - | K₂CO₃ | 1,2-Dimethoxyethane | 80-100 | - | High | General protocol for heteroatom-containing substrates | |

| 6 | Pd₂(dba)₃ (1) | SPhos (2.2) | K₃PO₄ | Toluene | 100 | - | High | General protocol for challenging substrates |

Catalyst Selection Workflow

The selection of an optimal palladium catalyst and reaction conditions is a critical step in developing a robust Suzuki-Miyaura coupling protocol. The following workflow provides a logical approach to this process.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the Suzuki-Miyaura coupling of this compound with various aryl halides. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate combination.

Protocol 1: Standard Suzuki-Miyaura Coupling Conditions

This protocol is a good starting point for the coupling of this compound with aryl bromides.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Deionized water

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Magnetic stirrer and heating mantle or microwave reactor

Procedure:

-

To a reaction vessel, add this compound, the aryl bromide, and potassium carbonate.

-

Add Pd(PPh₃)₄ to the vessel.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Challenging Substrates

This protocol is suitable for less reactive aryl chlorides or when rapid reaction optimization is desired.

Materials:

-

This compound (1.2 equiv)

-

Aryl chloride (1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-di-i-propylbiphenyl (XPhos) or a similar Buchwald ligand (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous toluene

-

Microwave reactor vial

-

Microwave reactor

Procedure:

-

To a microwave reactor vial, add Pd(OAc)₂, the phosphine ligand, and cesium carbonate.

-

Add the aryl chloride and this compound.

-

Seal the vial with a cap.

-

Evacuate and backfill the vial with an inert gas.

-

Add degassed anhydrous toluene via syringe.

-

Place the vial in the microwave reactor and heat to 120-150 °C for the specified time (typically 15-60 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a viable and efficient method for the synthesis of 2-aryl-5-chlorobenzofurans. The selection of the palladium catalyst, ligand, base, and solvent system is crucial for the success of the reaction. For aryl bromides, standard conditions using catalysts like Pd(PPh₃)₄ often provide good results. For more challenging aryl chlorides, the use of more sophisticated catalyst systems, such as those employing Buchwald ligands, and potentially microwave-assisted heating, is recommended. The protocols and workflow provided herein serve as a comprehensive guide for researchers to develop and optimize this important transformation.

References

Base and solvent conditions for Suzuki reactions with (5-Chlorobenzofuran-2-yl)boronic acid

Application Notes: Optimizing Suzuki Reactions with (5-Chlorobenzofuran-2-yl)boronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This application note focuses on the crucial role of base and solvent selection for successful Suzuki couplings involving this compound with various aryl halides. Benzofuran moieties are significant structural motifs in many biologically active compounds, making the optimization of their synthesis critical for pharmaceutical and materials science research.[2][3] The electronic properties of the benzofuran ring and the presence of the chloro-substituent influence the reaction, making careful selection of conditions paramount to achieve high yields and minimize side reactions like protodeboronation.[4][5]

Core Principles

The success of a Suzuki-Miyaura coupling hinges on a delicate balance between the desired catalytic cycle and potential side reactions.[4] The primary role of the base is to activate the boronic acid, forming a more nucleophilic borate species that facilitates the transmetalation step with the palladium catalyst.[6][7] The solvent system must solubilize the reactants, catalyst, and base, while also influencing the reaction rate and selectivity.[8] For heteroaryl boronic acids, especially those susceptible to decomposition, aqueous or protic co-solvents can be beneficial but also increase the risk of protodeboronation if the catalytic turnover is not sufficiently rapid.[4][9]

Selecting the Appropriate Base

The choice of base is critical and its strength can significantly impact the reaction outcome.

-

Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most commonly used bases for Suzuki reactions. Potassium carbonate (K₂CO₃) is a versatile and cost-effective choice, often used in aqueous solvent mixtures.[3] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base, often providing superior results, particularly with less reactive aryl chlorides.[10]

-

Phosphates (K₃PO₄): Potassium phosphate is another effective base, particularly for coupling reactions involving sensitive functional groups or heteroaryl boronic acids.[2]

-

Fluorides (KF, CsF): Fluoride ions, particularly cesium fluoride (CsF), can be effective in promoting the reaction, sometimes under anhydrous conditions, which can be advantageous for minimizing protodeboronation of sensitive boronic acids.[11]

-

Hydroxides (NaOH): Strong bases like sodium hydroxide can lead to very rapid reactions but may also promote side reactions or degradation of sensitive substrates.[8]

Selecting the Optimal Solvent System

The solvent plays a multifaceted role, influencing solubility, reaction temperature, and catalyst stability.

-

Aqueous Mixtures: Solvents like 1,4-dioxane/water, ethanol/water, or n-butanol/water are frequently employed.[2][8][9] The water component is crucial for dissolving inorganic bases like K₂CO₃ and can accelerate the transmetalation step.[8] Aqueous catalysis has been shown to be highly efficient for couplings with furanboronic acids.[9]

-

Aprotic Polar Solvents: Solvents such as Dimethylformamide (DMF) and Tetrahydrofuran (THF) are also common, though they may lead to lower yields compared to alcoholic or aqueous systems in some cases.[8]

-

Aromatic Solvents: Toluene is often used, particularly in reactions run at higher temperatures or under anhydrous conditions.[12]

Summary of Reaction Conditions

The following table summarizes common base and solvent combinations for Suzuki reactions with substrates similar to this compound. Yields are context-dependent and will vary based on the specific aryl halide, catalyst, and ligand used.

| Base | Solvent System | Typical Temperature (°C) | Key Considerations |

| K₂CO₃ | 1,4-Dioxane / Water | 80 - 100 | A standard, robust system. Good for a wide range of aryl bromides and iodides.[3][13] |

| K₃PO₄ | Toluene or Dioxane | 90 - 110 | Often effective for challenging couplings and substrates with base-sensitive functional groups.[2] |

| Cs₂CO₃ | Toluene or Dioxane | 90 - 110 | Highly effective for less reactive aryl chlorides; increased solubility can enhance reaction rates.[10][14] |

| NaOH | Methanol / Water | 60 - 80 | Can provide very high yields rapidly, but careful optimization is needed to avoid substrate degradation.[8] |

| CsF | Isopropanol | 80 | A good choice for minimizing protodeboronation of sensitive heteroaryl boronic acids.[11] |